molecular formula C18H29ClFNO2 B13734966 Dibutylaminopropyl p-fluorobenzoate hydrochloride CAS No. 451-64-9

Dibutylaminopropyl p-fluorobenzoate hydrochloride

Cat. No.: B13734966
CAS No.: 451-64-9
M. Wt: 345.9 g/mol
InChI Key: MGFRIVHHSGQYQI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dibutylamino)propyl 4-fluorobenzoate hydrochloride typically involves the esterification of 4-fluorobenzoic acid with 3-(dibutylamino)propanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an appropriate solvent such as toluene or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the use of industrial-grade reagents and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dibutylamino)propyl 4-fluorobenzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(dibutylamino)propyl 4-fluorobenzoate hydrochloride involves its interaction with specific molecular targets. The ester bond can be hydrolyzed in biological systems, releasing 4-fluorobenzoic acid and 3-(dibutylamino)propanol, which may interact with various enzymes and receptors .

Properties

CAS No.

451-64-9

Molecular Formula

C18H29ClFNO2

Molecular Weight

345.9 g/mol

IUPAC Name

3-(dibutylamino)propyl 4-fluorobenzoate;hydrochloride

InChI

InChI=1S/C18H28FNO2.ClH/c1-3-5-12-20(13-6-4-2)14-7-15-22-18(21)16-8-10-17(19)11-9-16;/h8-11H,3-7,12-15H2,1-2H3;1H

InChI Key

MGFRIVHHSGQYQI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)F.Cl

Origin of Product

United States

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